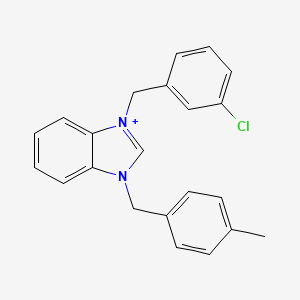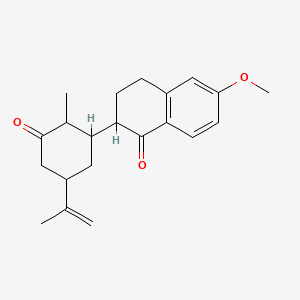
2-(5-isopropenyl-2-methyl-3-oxocyclohexyl)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-isopropenyl-2-methyl-3-oxocyclohexyl)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone is a complex organic compound with a unique structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-isopropenyl-2-methyl-3-oxocyclohexyl)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the cyclohexyl ring, introduction of the isopropenyl and methyl groups, and the final coupling with the naphthalenone moiety. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and environmental impact through green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-isopropenyl-2-methyl-3-oxocyclohexyl)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
2-(5-isopropenyl-2-methyl-3-oxocyclohexyl)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(5-isopropenyl-2-methyl-3-oxocyclohexyl)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-isopropenyl-2-methyl-3-oxocyclohexyl)acetonitrile
- 2-(5-isopropenyl-2-methyl-3-oxocyclohexyl)acrylic acid
Uniqueness
Compared to similar compounds, 2-(5-isopropenyl-2-methyl-3-oxocyclohexyl)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone stands out due to its unique combination of functional groups and structural features
Propiedades
Fórmula molecular |
C21H26O3 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
6-methoxy-2-(2-methyl-3-oxo-5-prop-1-en-2-ylcyclohexyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C21H26O3/c1-12(2)15-10-19(13(3)20(22)11-15)18-7-5-14-9-16(24-4)6-8-17(14)21(18)23/h6,8-9,13,15,18-19H,1,5,7,10-11H2,2-4H3 |
Clave InChI |
AWFFMSDYWLBCOX-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CC(CC1=O)C(=C)C)C2CCC3=C(C2=O)C=CC(=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(difluoromethoxy)phenyl]-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369984.png)
![4-hydroxy-7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B13369991.png)
![3-(1-Benzofuran-2-yl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369994.png)
![6-(1-Adamantyl)-3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369998.png)
![N-(4-methylphenyl)-N-[4-(4-phenyl-1-piperazinyl)-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amine](/img/structure/B13370006.png)
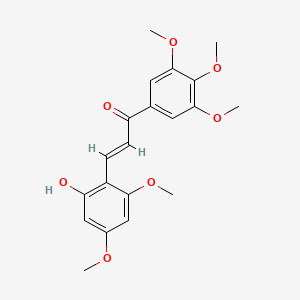
![phenyl 2-(3-phenyl-1H-[1]benzofuro[3,2-c]pyrazol-1-yl)ethyl ether](/img/structure/B13370021.png)
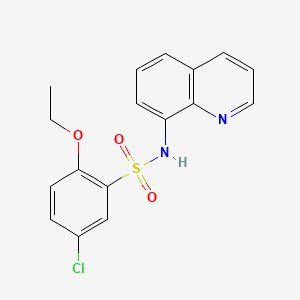
![Ethyl 3-{[(4-methoxyphenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B13370048.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B13370051.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B13370056.png)
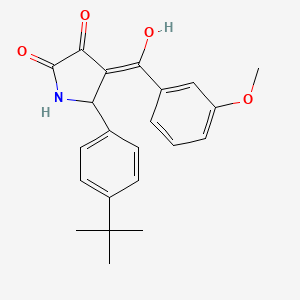
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370061.png)
